6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
6-Methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C20H18ClNO2 and its molecular weight is 339.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Theoretical Studies
Quinoline derivatives, such as those studied by Polo-Cuadrado et al. (2021), have been analyzed for their crystal structure, Hirshfeld surface analysis, and theoretical DFT studies. These analyses contribute to the understanding of molecular interactions and optimizations, laying the groundwork for applications in material science and drug design (Polo-Cuadrado et al., 2021).
Gold(III) Complexes Formation
Research on substituted 2-(2'-pyridyl)quinoline ligands and their ability to form gold(III) complexes, as explored by Laguna et al. (2014), highlights the significance of quinoline derivatives in catalysis and material sciences. These complexes show unique ligand environments and potential applications in electronic and photonic devices (Laguna et al., 2014).
Optical and Nonlinear Optical Properties
Studies on arylated quinolines synthesized via Pd-catalyzed Suzuki–Miyaura cross-coupling reaction, such as those by Khalid et al. (2019), provide insights into their electronic and nonlinear optical (NLO) properties. These properties make quinoline derivatives promising candidates for technological applications in optoelectronics and photonics (Khalid et al., 2019).
Synthesis and Cytotoxic Activity
The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which involve quinoline derivatives, has been shown to produce compounds with potent cytotoxic activity against various cancer cell lines. This research, conducted by Deady et al. (2003), underscores the potential of quinoline derivatives in the development of new anticancer agents (Deady et al., 2003).
Properties
IUPAC Name |
6-methyl-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-3-10-24-15-7-5-14(6-8-15)19-12-17(20(21)23)16-11-13(2)4-9-18(16)22-19/h4-9,11-12H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXVAHUMUKOMHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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